

2-Hydroxyterephthalic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	2-Hydroxyterephthalic acid	
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This technical guide provides an in-depth overview of **2-Hydroxyterephthalic acid**, a crucial molecule in various scientific and industrial applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document covers its chemical synonyms, physicochemical properties, detailed experimental protocols, and its significant role as an analytical probe.

Chemical Identity and Synonyms

2-Hydroxyterephthalic acid, a derivative of terephthalic acid, is an aromatic carboxylic acid. Due to its versatile chemical structure, it is referenced in scientific literature under various names. A comprehensive list of its synonyms is provided below for clear identification and literature searching.



Synonym Type	Name
IUPAC Name	2-hydroxyterephthalic acid[1]
Systematic Name	2-Hydroxy-1,4-benzenedicarboxylic acid[1]
2-hydroxybenzene-1,4-dicarboxylic acid[1]	
1,4-Benzenedicarboxylic acid, 2-hydroxy-	_
Common Synonyms	Hydroxyterephthalic acid
2-hydroxyterephthalate[1]	
H2BDC-OH	_
CAS Registry Number	636-94-2[1]
Other Identifiers	NSC-109098[1]
DTXSID40212983[1]	

Physicochemical and Spectral Data

A summary of the key quantitative data for **2-Hydroxyterephthalic acid** is presented in the table below, offering a comparative overview of its physical and chemical properties.



Property	Value	Notes
Molecular Formula	C ₈ H ₆ O ₅ [1]	
Molecular Weight	182.13 g/mol [1]	-
Melting Point	312-317 °C[2][3]	_
рКа	2.56 ± 0.10 (Predicted)[2]	
Solubility	Sparingly soluble in water.[4]	More soluble in polar organic solvents and alkaline conditions.
Appearance	White to yellow or orange powder/crystal[2]	
Density	1.612 ± 0.06 g/cm ³ (Predicted) [2]	
Flash Point	232.2 °C[2]	-
Vapor Pressure	2.09E-08 mmHg at 25°C[2]	-
UV max	311 nm, 247 nm (at pH 7.0)	-
¹H NMR (DMSO-d ₆)	δ 7.42 (1H), 7.45 (1H), 7.88 (1H)	-

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of **2-Hydroxyterephthalic acid** as cited in scientific literature.

Synthesis Protocols

Method 1: From 2-Aminoterephthalic Acid

This protocol involves the diazotization of 2-aminoterephthalic acid followed by hydroxylation.

• Dissolve 2-aminoterephthalic acid in an aqueous sodium hydroxide solution.



- Cool the mixture to 0°C and add a solution of sodium nitrite.
- Slowly add concentrated hydrochloric acid to the diluted mixture, which results in a beigecolored solution.
- After stirring for 4 hours at room temperature, add copper sulfate and heat the mixture at 85°C for 24 hours.
- The resulting solid is collected by filtration and washed with distilled water to yield 2hydroxyterephthalic acid.

Method 2: Dehydration of 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid

This method can be catalyzed by either an acid or a base.

- Acid Catalysis:
 - Heat a solution of 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid in 5% sulfuric acid at 85°C for 60 minutes.
 - The product precipitates and can be collected by filtration.
- Base Catalysis:
 - Dissolve 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid in 1 N sodium hydroxide.
 - Heat the solution at 85°C for 20 minutes to form the sodium salt of 2-hydroxyterephthalic acid.

Purification

Purification of **2-Hydroxyterephthalic acid** can be achieved by recrystallization.

- Dissolve the crude product in a basic solution (e.g., 1 N sodium hydroxide).
- Filter the solution to remove any insoluble impurities.
- Acidify the filtrate with an acid like acetic acid to precipitate the purified 2hydroxyterephthalic acid.



Collect the solid by filtration and dry thoroughly.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification and purity assessment of **2- Hydroxyterephthalic acid**. It is particularly useful when analyzing its formation as a product of hydroxyl radical trapping.

- Detection: Fluorescence detection is highly sensitive for **2-hydroxyterephthalic acid**.
- · Excitation Wavelength: 315 nm
- Emission Wavelength: 425 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of **2-Hydroxyterephthalic acid**.

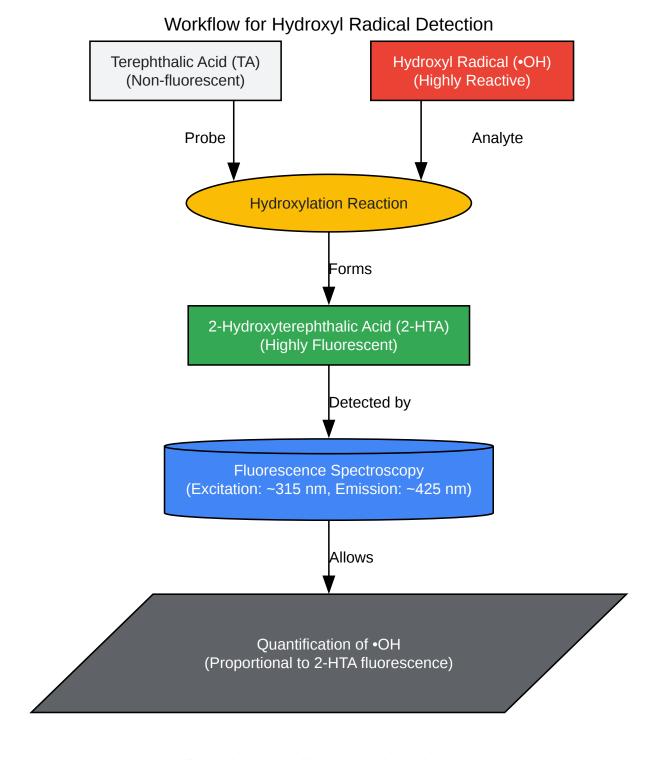
- 1 H NMR (in DMSO-d₆): Expected chemical shifts are approximately δ 7.42 (1H), 7.45 (1H), and 7.88 (1H).
- 13C NMR: Can be used for further structural elucidation.

Role in Scientific Research: A Hydroxyl Radical Probe

While **2-Hydroxyterephthalic acid** is a monomer for high-performance polymers, its most prominent role in research, particularly in biological and environmental sciences, is as a highly sensitive probe for the detection of hydroxyl radicals (•OH). This application does not involve a traditional signaling pathway but is a critical tool for studying processes where these reactive oxygen species are key signaling molecules or damaging agents.

The workflow for using **2-Hydroxyterephthalic acid** as a hydroxyl radical probe is depicted below.





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Caption: Workflow of **2-Hydroxyterephthalic acid** as a fluorescent probe for hydroxyl radical detection.



In this process, the non-fluorescent terephthalic acid reacts with hydroxyl radicals to produce the highly fluorescent **2-Hydroxyterephthalic acid**. The intensity of the fluorescence emission at approximately 425 nm is directly proportional to the amount of hydroxyl radicals present in the system, allowing for their sensitive quantification. This method is widely used in studies of oxidative stress, advanced oxidation processes, and atmospheric chemistry.

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